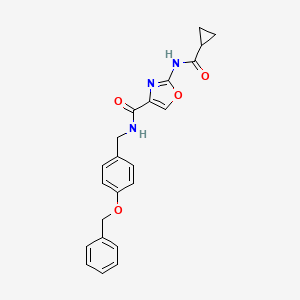

![molecular formula C7H13NO B2849406 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine CAS No. 2167179-42-0](/img/structure/B2849406.png)

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

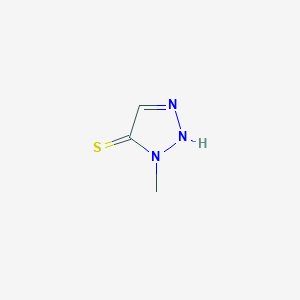

“2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine” is a chemical compound with the molecular weight of 113.16 . The IUPAC name for this compound is (2-oxabicyclo[2.1.1]hexan-1-yl)methanamine . The InChI code for this compound is 1S/C6H11NO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4,7H2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 113.16 . It is stored at a temperature of -10 .

科学的研究の応用

Copper-Mediated Transformations for Azaheterocycles Synthesis

A method leveraging copper-mediated oxidative transformation of N-allyl enamine carboxylates has been developed to synthesize 3-azabicyclo[3.1.0]hex-2-enes. This process facilitates the intramolecular cyclopropanation, leading to the formation of highly substituted pyridines and diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes, showcasing a pathway towards complex nitrogen-containing cycles (Toh et al., 2014).

Synthesis of 3-Azabicyclo[3.1.0]Hex-2-Enes and 4-Carbonylpyrroles

Another study highlights the synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles via copper-mediated/catalyzed reactions of N-allyl/propargyl enamine carboxylates. These methods utilize orthogonal chemical reactivity for the construction of complex structures under modified reaction conditions (Toh et al., 2011).

Generation of Rhodium(I) Carbenes from Ynamides

The generation of rhodium(I) carbenes from ynamides for reactions with alkynes and alkenes has been reported, leading to the formation of 3-azabicyclo[3.1.0]hexanes. This method provides a direct route to synthesize key skeletons in bioactive pharmaceuticals, showcasing the versatility of rhodium catalysis in organic synthesis (Liu et al., 2013).

Organo-Selenium Mediated Synthesis

Organo-selenium reagents have been employed for the radical ring-opening and intramolecular cyclization of 2-(arylmethylene)cyclopropylaldehyde, leading to the formation of 1-naphthaldehydes or 3-oxabicyclo[3.1.0]hexan-2-ols. This research opens avenues for tunable synthesis based on the properties of selenium reagents (Miao & Huang, 2009).

Gold(I)-Catalyzed Three-Component Additions

Gold(I) catalysis has been utilized for the three-component addition reactions producing 3-oxabicyclo[3.1.0]hexanes. This process demonstrates the potential of gold catalysis in facilitating complex molecular architectures under mild conditions (Tian & Shi, 2007).

Advanced Building Blocks for Drug Discovery

Intramolecular photochemical [2+2]-cyclization of acetophenone enamides has been explored to produce 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. This synthesis pathway highlights the utility of photochemistry in generating conformationally restricted analogues of proline, such as 2,3-ethanoproline, indicating a novel approach to scaffold diversity (Druzhenko et al., 2018).

Safety and Hazards

The compound “2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine” is associated with certain hazards. The GHS pictograms indicate that it is corrosive (GHS05) . The hazard statements include H227 and H314 . The precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

作用機序

Target of Action

The primary targets of 2-(2-Oxabicyclo[21Similar compounds have been found to inhibit enzymes such as calcineurin , which plays a crucial role in T-lymphocyte activation.

Mode of Action

For instance, inhibition of calcineurin prevents the formation of active transcription factors essential for gene expression .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Oxabicyclo[21The inhibition of calcineurin can affect the calcium signaling pathway, impacting the activation of t-lymphocytes .

Result of Action

The molecular and cellular effects of 2-(2-Oxabicyclo[21Similar compounds have been shown to retain bioactivity when incorporated into the structure of certain fungicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine. For instance, replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility and reduced lipophilicity .

特性

IUPAC Name |

2-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)5-9-7/h6H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNSLILJGRTXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(OC2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

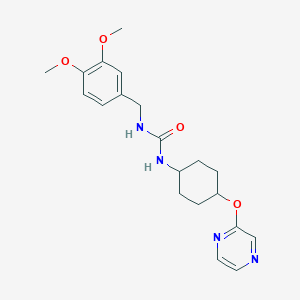

![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)

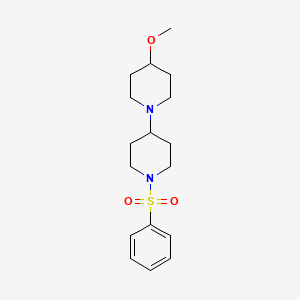

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)

![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)

![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)